An In-depth Technical Guide to Ethyl-3-bromopropionate-d4
An In-depth Technical Guide to Ethyl-3-bromopropionate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-3-bromopropionate-d4 is the deuterated form of Ethyl 3-bromopropionate, a versatile reagent in organic synthesis.[1][2][3] The replacement of four hydrogen atoms with deuterium isotopes (d4) on the propionate backbone makes this molecule an invaluable tool in modern analytical and drug development laboratories.[4][5] Isotopic labeling with stable, non-radioactive isotopes like deuterium has become a cornerstone technique for elucidating metabolic pathways, understanding reaction mechanisms, and, most critically, serving as a superior internal standard in quantitative bioanalysis.[6][7]
This guide provides a comprehensive technical overview of Ethyl-3-bromopropionate-d4, from its fundamental properties and synthesis to its practical application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The information herein is curated to empower researchers, scientists, and drug development professionals to effectively utilize this deuterated compound in their workflows, ensuring data integrity and analytical rigor.
Core Principles of Isotopic Labeling with Deuterium
Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule's fate in a chemical or biological system.[6] Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for this purpose. The increased mass of deuterium compared to protium (¹H) imparts subtle but significant changes in the physicochemical properties of the molecule, which can be exploited in various scientific applications.[8]
One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This effect can be particularly pronounced in metabolic studies, where it can slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles.[7] However, the primary application of compounds like Ethyl-3-bromopropionate-d4 lies in their use as internal standards, where their near-identical chemical behavior to the non-deuterated analyte is paramount.[6]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Ethyl-3-bromopropionate-d4 is essential for its proper handling, storage, and application. The table below summarizes the key properties of Ethyl-3-bromopropionate-d4 and its non-deuterated analog for comparison.
| Property | Ethyl-3-bromopropionate-d4 | Ethyl 3-bromopropionate |
| Molecular Formula | C₅H₅D₄BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 185.05 g/mol [4][5] | 181.03 g/mol [3][9] |
| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[4][5] | ethyl 3-bromopropanoate[9] |
| CAS Number | 14341-55-0[4][5] | 539-74-2[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid[10] |
| Boiling Point | Not specified | 135-136 °C at 50 mmHg[3] |
| Density | Not specified | 1.412 g/mL at 25 °C[3] |
| Refractive Index | Not specified | n20/D 1.452[3] |
Synthesis and Isotopic Labeling
The synthesis of Ethyl-3-bromopropionate-d4 can be conceptually approached based on established methods for the preparation of its non-deuterated counterpart and general protocols for deuterium labeling. A plausible synthetic route involves the esterification of a deuterated carboxylic acid precursor.
Proposed Synthesis of Ethyl-3-bromopropionate-d4
A likely precursor for the synthesis is 3-bromopropionic acid-d4. The deuteration of the propionic acid backbone can be achieved through various methods, such as H/D exchange reactions on the corresponding malonic acid precursor followed by decarboxylation in the presence of D₂O.[11] Once the deuterated carboxylic acid is obtained, a standard Fischer esterification reaction with ethanol in the presence of an acid catalyst can be employed to yield the desired product.[12]
Experimental Protocol: Proposed Synthesis of Ethyl-3-bromopropionate-d4
Materials:
-
3-bromopropionic acid-d4 (or a suitable precursor for its synthesis)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Dichloromethane (solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-bromopropionic acid-d4 in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl-3-bromopropionate-d4.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure Ethyl-3-bromopropionate-d4.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a drying tube is crucial to prevent the presence of water, which would shift the equilibrium of the esterification reaction back towards the reactants, thereby reducing the yield of the desired ester.
-
Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using an excess of ethanol helps to drive the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts from the organic layer.
-
Vacuum Distillation: Purification by vacuum distillation is suitable for liquid compounds with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition of the product.
Caption: Proposed synthesis workflow for Ethyl-3-bromopropionate-d4.
Analytical Methodologies
The identity and purity of Ethyl-3-bromopropionate-d4 are typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of Ethyl-3-bromopropionate-d4 is expected to be significantly simpler than its non-deuterated analog due to the absence of signals from the deuterated positions. The spectrum should primarily show signals corresponding to the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons. The absence of signals in the region where the propionate backbone protons would appear confirms successful deuteration. For comparison, the ¹H NMR spectrum of non-deuterated Ethyl 3-bromopropionate shows a triplet at approximately 3.0 ppm (for the -CH₂-Br protons) and another triplet at approximately 3.6 ppm (for the -CH₂-C=O protons).[13][14]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the two carbons of the ethyl group, and the two deuterated carbons of the propionate backbone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will likely have a lower intensity compared to the protonated carbons. The chemical shifts are expected to be similar to the non-deuterated analog.[11][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic enrichment of Ethyl-3-bromopropionate-d4. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units.[16]
Predicted Fragmentation Pattern:
The fragmentation of Ethyl-3-bromopropionate-d4 in the mass spectrometer is expected to follow patterns typical for bromoalkanes and esters.[17][18] Key fragmentation pathways would include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion containing the deuterated bromopropionyl group.
-
Loss of a bromine radical (•Br): This would lead to a deuterated ethyl propionate cation.
-
Cleavage of the C-C bonds in the propionate backbone.
The presence of deuterium will result in a mass shift of the corresponding fragments compared to the non-deuterated analog, providing further confirmation of the isotopic labeling.
Caption: Predicted major fragmentation pathways for Ethyl-3-bromopropionate-d4.
Application in Research and Drug Development: The Gold Standard Internal Standard
The primary and most critical application of Ethyl-3-bromopropionate-d4 is as an internal standard in quantitative bioanalysis, particularly in studies supporting drug discovery and development.[1][7] In these studies, accurate and precise measurement of drug concentrations in biological matrices like plasma, urine, or tissue is essential for understanding pharmacokinetics and pharmacodynamics.
Why Use a Deuterated Internal Standard?
The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the "gold standard" in bioanalysis for several reasons:[6][10]
-
Compensates for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized.[6]
-
Corrects for Variability in Sample Preparation: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. A deuterated internal standard, added to the sample at the beginning of the workflow, will be lost to the same extent as the analyte, thus correcting for this variability.
-
Improves Accuracy and Precision: By accounting for both matrix effects and sample preparation variability, deuterated internal standards significantly improve the accuracy and precision of the analytical method, leading to more reliable and robust data.[19]
Bioanalytical Workflow Using Ethyl-3-bromopropionate-d4 as an Internal Standard
The following is a generalized workflow for a bioanalytical method using Ethyl-3-bromopropionate-d4 as an internal standard. The specific details of the method, such as the sample preparation technique and LC-MS/MS parameters, will need to be optimized for the specific analyte of interest.
Experimental Protocol: Bioanalytical Method Using a Deuterated Internal Standard
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and Ethyl-3-bromopropionate-d4 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation Example):
-
To an aliquot of the biological sample (e.g., 100 µL of plasma) in a microcentrifuge tube, add a small volume of the IS working solution (e.g., 10 µL).
-
Vortex briefly to mix.
-
Add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte and IS from endogenous matrix components. A C18 column is often a good starting point for small molecules. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS/MS): The analysis is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20][21][22]
-
Optimize the MS parameters (e.g., ion source temperature, gas flows) for the analyte and IS.
-
Determine the precursor ions (typically [M+H]⁺ or [M-H]⁻) and the most abundant and specific product ions for both the analyte and the IS. This will define the MRM transitions.
-
For Ethyl-3-bromopropionate-d4, the precursor ion will have an m/z corresponding to the protonated molecule, and the product ions will be selected from its fragmentation pattern.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their analyte/IS peak area ratios.
Caption: General bioanalytical workflow using a deuterated internal standard.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl-3-bromopropionate-d4. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, the safety information for the non-deuterated analog provides a good basis for safe handling practices.[23][24]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[25][26][27]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Ethyl-3-bromopropionate-d4 is a highly valuable tool for researchers, scientists, and drug development professionals. Its primary application as a stable isotope-labeled internal standard in quantitative bioanalysis is crucial for obtaining accurate, precise, and reliable data, which is fundamental to the drug development process. By understanding its chemical properties, synthesis, and the principles behind its application, researchers can effectively integrate this deuterated compound into their analytical workflows, thereby enhancing the quality and integrity of their scientific findings.
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